Ammonium hexachloropalladate(IV)

Übersicht

Beschreibung

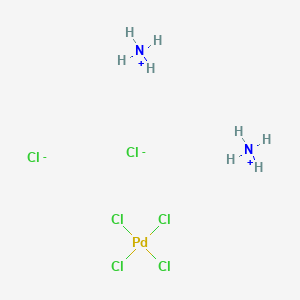

Ammonium hexachloropalladate(IV) is an inorganic compound with the chemical formula (NH4)2PdCl6. It is a salt composed of ammonium cations and hexachloropalladate(IV) anions. This compound is known for its carmine-red crystalline appearance and is used in various chemical processes and research applications .

Wirkmechanismus

Target of Action

Ammonium hexachloropalladate(IV) primarily targets Creatine kinase isoenzymes . These isoenzymes play a central role in energy transduction in tissues with large, fluctuating energy demands, such as skeletal muscle, heart, brain, and spermatozoa .

Mode of Action

Ammonium hexachloropalladate(IV) reversibly catalyzes the transfer of phosphate between ATP and various phosphogens (e.g., creatine phosphate) . This interaction with its targets leads to changes in energy transduction processes within the cell .

Biochemical Pathways

It is known that the compound’s interaction with creatine kinase isoenzymes can influence energy transduction pathways, particularly in tissues with high energy demands .

Biochemische Analyse

Biochemical Properties

Ammonium hexachloropalladate(IV) has the ability to form strong complexes with both inorganic and organic ligands . It can interact with functional groups of macromolecules, such as proteins or DNA .

Cellular Effects

Ammonium hexachloropalladate(IV) can disturb cellular equilibria and replace other essential ions . It can lead to strand breakage when binding to DNA and RNA .

Molecular Mechanism

The molecular mechanism of Ammonium hexachloropalladate(IV) involves its ability to form strong complexes with both inorganic and organic ligands . This allows it to interact with functional groups of macromolecules, such as proteins or DNA, leading to various biochemical reactions .

Metabolic Pathways

Ammonium hexachloropalladate(IV) may be involved in certain metabolic pathways

Vorbereitungsmethoden

Ammonium hexachloropalladate(IV) can be synthesized through several methods. One common synthetic route involves the reaction of palladium(IV) chloride with ammonium chloride in an aqueous solution. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar processes but on a larger scale, with additional purification steps to obtain high-purity ammonium hexachloropalladate(IV) .

Analyse Chemischer Reaktionen

Ammonium hexachloropalladate(IV) undergoes various chemical reactions, including:

Reduction: It can be reduced to palladium metal using reducing agents such as zinc or hydrogen gas.

Substitution: The chloride ligands in the compound can be substituted with other ligands, such as ammonia or phosphines, under appropriate conditions.

Oxidation: Although less common, it can undergo oxidation reactions under specific conditions. Common reagents used in these reactions include zinc, hydrogen gas, ammonia, and phosphines. .

Wissenschaftliche Forschungsanwendungen

Ammonium hexachloropalladate(IV) has several scientific research applications, including:

Catalysis: It is used as a precursor for palladium catalysts in various chemical reactions, including hydrogenation, carbon-carbon coupling, and oxidation reactions.

Material Science: It is used in the preparation of palladium-containing materials, such as palladium nanoparticles and thin films, which have applications in electronics and catalysis.

Analytical Chemistry: It is used in analytical techniques for the detection and quantification of palladium in various samples.

Biological Research: It is used in studies involving the interaction of palladium compounds with biological molecules and systems

Vergleich Mit ähnlichen Verbindungen

Ammonium hexachloropalladate(IV) can be compared with other similar compounds, such as:

Ammonium hexachloroplatinate(IV): Similar in structure but contains platinum instead of palladium. It is used in platinum plating and other applications.

Potassium hexachloropalladate(IV): Contains potassium cations instead of ammonium cations. It is used in similar applications as ammonium hexachloropalladate(IV).

Ammonium tetrachloropalladate(II): Contains palladium in a lower oxidation state and has different chemical properties and applications

Ammonium hexachloropalladate(IV) is unique due to its specific combination of ammonium cations and hexachloropalladate(IV) anions, which gives it distinct chemical properties and applications.

Biologische Aktivität

Ammonium hexachloropalladate(IV), with the chemical formula , is an inorganic compound that has garnered attention in various fields, particularly in biological and biochemical research. Its unique properties allow it to interact with biological systems, influencing enzymatic activities and cellular functions. This article explores the biological activity of ammonium hexachloropalladate(IV), including its mechanisms of action, effects on specific enzymes, and implications for future research.

1. Overview of Ammonium Hexachloropalladate(IV)

Ammonium hexachloropalladate(IV) appears as a carmine-red crystalline solid and is primarily used in catalysis and as a precursor for palladium-based compounds. Its synthesis typically involves the reaction of palladium(IV) chloride with ammonium chloride in aqueous solutions, yielding a compound that exhibits significant biochemical interactions.

2.1 Target Enzymes

The primary biological target of ammonium hexachloropalladate(IV) is the enzyme creatine kinase , particularly its isoenzymes. This enzyme plays a crucial role in energy metabolism by catalyzing the transfer of phosphate groups from ATP to creatine, forming creatine phosphate, which serves as an energy reservoir in tissues with high energy demands.

2.2 Inhibition of Enzymatic Activity

Research indicates that ammonium hexachloropalladate(IV) inhibits the enzymatic activity of cellobiohydrolase I (CBH I) from Trichoderma reesei in an irreversible manner. This inhibition is dose-dependent; at a molar ratio of 100:1 (100 μM ammonium hexachloropalladate(IV) to 1 μM CBH I), only 10% of CBH I activity remains. The mechanism involves binding to sulfur-containing residues such as cysteine, leading to structural degradation of the enzyme.

3. Biochemical Pathways

Ammonium hexachloropalladate(IV) influences several biochemical pathways:

- Energy Transduction : By interacting with creatine kinase isoenzymes, it may affect ATP regeneration and energy availability in cells.

- Cellular Equilibria : The compound can disrupt ionic balances within cells by replacing essential ions, which may lead to cellular dysfunction.

4. Research Findings and Case Studies

Numerous studies have documented the biological effects of ammonium hexachloropalladate(IV). Below are key findings:

5. Implications for Future Research

The biological activity of ammonium hexachloropalladate(IV) opens avenues for further investigation:

- Enzyme Engineering : Understanding how this compound modifies enzyme activity could lead to advancements in enzyme engineering and biotechnology.

- Toxicological Studies : More comprehensive studies are needed to assess the long-term effects of exposure to this compound on various biological systems.

- Therapeutic Applications : Investigating potential therapeutic uses based on its interactions with biological molecules could yield novel applications in medicine.

Eigenschaften

IUPAC Name |

diazanium;hexachloropalladium(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6ClH.2H3N.Pd/h6*1H;2*1H3;/q;;;;;;;;+4/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOLIPEAFAJNGJM-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[NH4+].Cl[Pd-2](Cl)(Cl)(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl6H8N2Pd | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Water or Solvent Wet Solid | |

| Record name | Palladate(2-), hexachloro-, ammonium (1:2), (OC-6-11)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

19168-23-1 | |

| Record name | Diammonium hexachloropalladate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019168231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Palladate(2-), hexachloro-, ammonium (1:2), (OC-6-11)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diammonium hexachloropalladate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.943 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: How does ammonium hexachloropalladate(IV) interact with cellobiohydrolase I and what are the downstream effects?

A1: Ammonium hexachloropalladate(IV) inhibits the enzymatic activity of cellobiohydrolase I (CBH I) from Trichoderma reesei in an irreversible manner. [] The inhibition is dependent on the molar ratio of palladium to CBH I. At a 100:1 molar ratio (100 μM ammonium hexachloropalladate(IV) to 1 μM CBH I), only 10% of CBH I activity remains. [] This inhibition likely occurs through the binding of palladium to sulfur-containing residues like cysteine and cystine, potentially leading to their degradation and impacting the enzyme's structural integrity. [] This hypothesis is supported by several findings:

- Palladium-inhibited CBH I exhibits reduced thermal stability compared to the native enzyme. []

- Chemically modifying CBH I to attach pentaammine ruthenium(III) to specific histidine residues increases its susceptibility to palladium inhibition. []

- Ammonium hexachloropalladate(IV) can cleave the disulfide bond in Ellman's reagent, indicating its ability to interact with sulfur atoms. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.